molecular formula C6H7NO3S2 B187880 3-Acetylthiophene-2-sulfonamide CAS No. 138890-88-7

3-Acetylthiophene-2-sulfonamide

Cat. No. B187880
M. Wt: 205.3 g/mol
InChI Key: NJFKNKDJFNPJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylthiophene-2-sulfonamide, also known as ATS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATS is a heterocyclic compound that contains a thiophene ring, an acetyl group, and a sulfonamide group. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. ATS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 3-Acetylthiophene-2-sulfonamide is not fully understood. However, it is believed that 3-Acetylthiophene-2-sulfonamide exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to their death.

Biochemical And Physiological Effects

3-Acetylthiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in the regulation of cell cycle and apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Acetylthiophene-2-sulfonamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have low toxicity towards normal cells, making it a safe option for the treatment of cancer. However, one of the main limitations of 3-Acetylthiophene-2-sulfonamide is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-Acetylthiophene-2-sulfonamide. One direction is the development of more efficient and selective synthesis methods for 3-Acetylthiophene-2-sulfonamide. Another direction is the investigation of the mechanism of action of 3-Acetylthiophene-2-sulfonamide, which can provide insights into its potential applications in various fields. Additionally, the development of novel drug delivery systems for 3-Acetylthiophene-2-sulfonamide can improve its bioavailability and efficacy. Finally, the investigation of the potential applications of 3-Acetylthiophene-2-sulfonamide in material science can lead to the development of new materials with unique properties.

Scientific Research Applications

3-Acetylthiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that 3-Acetylthiophene-2-sulfonamide exhibits potent antitumor activity against various cancer cell lines. It has also been shown to possess antibacterial and antifungal properties. 3-Acetylthiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.

properties

CAS RN

138890-88-7

Product Name

3-Acetylthiophene-2-sulfonamide

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3 g/mol

IUPAC Name

3-acetylthiophene-2-sulfonamide

InChI

InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10)

InChI Key

NJFKNKDJFNPJGY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)N

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)N

synonyms

3-Acetyl-2-thiophenesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step A (174.05 g, crude) was dissolved in a mixture of THF (1000 mL) and 1N HCl (1000 mL) and heated at reflux temperature for 1.5 hr. The THF was evaporated and the aqueous solution made basic by the addition of a saturated aqueous sodium bicarbonate solution. The mixture was cooled and the precipitate collected by filtration, washed with cold water and dried in vacuo to give the crude product (109.1 g,). Recrystallization from acetonitrile gave the desired product (81.5 g, 79%): mp 193°-196° C.
Quantity
174.05 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
79%

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